![molecular formula C13H15N5O B4014740 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)-2-butanone](/img/structure/B4014740.png)
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)-2-butanone
Description
Synthesis Analysis
Synthesis of triazine derivatives typically involves reactions that build the triazine ring or modify pre-existing triazine rings through nucleophilic substitution or addition reactions. The specific synthesis route for "3-(4-amino-6-anilino-1,3,5-triazin-2-yl)-2-butanone" would likely involve a multistep process, starting from simpler precursors such as guanidines, cyanides, or chlorotriazines. These processes might include condensation reactions, amidation, or substitution reactions to introduce the specific amino and anilino groups at the desired positions on the triazine ring (Kim et al., 1996).
Molecular Structure Analysis
Triazines are characterized by their planar, symmetrical ring structure, which can engage in hydrogen bonding and π-π stacking interactions due to the presence of nitrogen atoms and any substituent aromatic rings. The molecular structure of triazine derivatives, including "3-(4-amino-6-anilino-1,3,5-triazin-2-yl)-2-butanone," can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to understand the conformation, electron distribution, and potential sites for reactivity (Perpétuo & Janczak, 2002).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, leveraging the reactivity of their nitrogen atoms and any functional groups attached. Common reactions include nucleophilic substitution, where the electron-rich nitrogen atoms can be attacked by nucleophiles, and electrophilic substitution, especially if the triazine is functionalized with electron-donating groups. The presence of amino and anilino groups in "3-(4-amino-6-anilino-1,3,5-triazin-2-yl)-2-butanone" may also allow for further functionalization through reactions at these sites, such as acylation, alkylation, or the formation of azo compounds (Mironovich & Shcherbinin, 2014).
properties
IUPAC Name |
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8(9(2)19)11-16-12(14)18-13(17-11)15-10-6-4-3-5-7-10/h3-8H,1-2H3,(H3,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOMMBJQZOVVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)NC2=CC=CC=C2)N)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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